N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

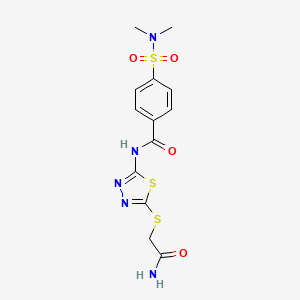

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-amino-2-oxoethylthio group and at the 2-position with a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The thiadiazole ring is a heterocyclic scaffold known for diverse pharmacological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S3/c1-18(2)25(21,22)9-5-3-8(4-6-9)11(20)15-12-16-17-13(24-12)23-7-10(14)19/h3-6H,7H2,1-2H3,(H2,14,19)(H,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQNDZUARQOBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Attachment of the Benzamide Moiety: The benzamide moiety can be introduced via a coupling reaction between the thiadiazole derivative and 4-(N,N-dimethylsulfamoyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Amino-Oxoethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Case Studies

- In vitro studies demonstrated that N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide exhibits cytotoxic effects on cancer cell lines. The compound showed a dose-dependent response, indicating potential for further development as an anticancer agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies suggest that derivatives with the thiadiazole structure demonstrate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a promising spectrum of activity compared to standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have shown antifungal effects against strains like Aspergillus niger. The efficacy of these compounds suggests their potential use in treating fungal infections .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thiadiazole derivatives . Key steps include:

- Formation of Thiadiazole Ring : Utilizing appropriate precursors and reaction conditions to create the thiadiazole framework.

- Substitution Reactions : Introducing the sulfamoyl group through nucleophilic substitution methods.

- Characterization Techniques : The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity .

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Thiadiazole-Based Sulfonamides and Sulfamoyl Derivatives

- Aethazol (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide): Lacks the dimethylsulfamoyl group but retains the sulfonamide moiety. Sulfonamides are classical carbonic anhydrase inhibitors, whereas dimethylsulfamoyl derivatives may exhibit altered selectivity or potency due to reduced hydrogen-bonding capacity .

- Compounds 4a–g, 6a–g, 7a–g (): Derived from acetazolamide, these feature 5-amino-1,3,4-thiadiazol-2-sulphonamide cores with varying benzoyl substituents. They demonstrated anticancer activity via MTT assay, with IC₅₀ values ranging from 12–45 µM . Key Difference: The target compound’s 2-amino-2-oxoethylthio group replaces the sulphonamide linkage, possibly altering binding kinetics to enzymes like carbonic anhydrase .

Benzamide-Substituted Thiadiazoles

- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–l, ): Evaluated for acetylcholinesterase (AChE) inhibition, showing IC₅₀ values of 0.8–2.3 µM. The piperidinyl group enhances basicity, favoring ionic interactions with AChE’s catalytic site . Key Difference: The target compound’s 2-amino-2-oxoethylthio group is less basic than piperidinyl, which may reduce off-target interactions but limit AChE affinity .

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): A thiazole analog with a benzamide group. Demonstrated PFOR enzyme inhibition via hydrogen bonding (N–H∙∙∙N interactions) and π-stacking .

Oxadiazole and Triazole Analogs

- 2-Alkylthio-5-(4-N-acetylaminophenyl)-1,3,4-oxadiazoles (): Exhibited antibacterial activity (MIC: 8–32 µg/mL against Bacillus subtilis). The oxadiazole ring’s electron-deficient nature enhances interactions with bacterial enzymes . Key Difference: The target compound’s thiadiazole core may provide stronger hydrogen-bonding capacity than oxadiazole, favoring eukaryotic enzyme inhibition over antibacterial effects .

N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl ureas () :

Enzyme Inhibition Potential

- The dimethylsulfamoyl group in the target compound resembles sulfonamide-based carbonic anhydrase inhibitors (e.g., acetazolamide derivatives) but with modified steric and electronic properties .

- The 2-amino-2-oxoethylthio group may mimic natural substrates in enzymes like AChE or PFOR, as seen in related benzamide-thiadiazole hybrids .

Anticancer and Cytotoxic Activity

Antibacterial and Antifungal Activity

- While oxadiazoles () and thiazoles () display antibacterial effects, the target compound’s dimethylsulfamoyl group may reduce microbial uptake compared to smaller substituents .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

The compound features a 1,3,4-thiadiazole ring fused with a benzamide group. The thiadiazole ring is recognized for its ability to mimic bioactive compounds due to its structural similarities with other pharmacologically active moieties. The presence of the thioether group and the sulfonamide functionality enhances its potential for biological interactions.

Key Structural Components

- Thiadiazole Ring : Known for antimicrobial and anticancer properties.

- Benzamide Group : Enhances binding affinity to various biological targets.

- Thioether Linkage : May contribute to enhanced solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown comparable antimicrobial activity to standard antibiotics like ciprofloxacin and griseofulvin against various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity Type | Reference |

|---|---|---|---|

| N-(5-(2-amino-2-oxoethyl)thio)-1,3,4-thiadiazole | 32.6 | Antibacterial | |

| Ciprofloxacin | 47.5 | Antibacterial | |

| Griseofulvin | - | Antifungal |

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies have shown that it exhibits antiproliferative effects against various cancer cell lines such as A549 (lung carcinoma), T47D (breast carcinoma), and HT-29 (colon carcinoma) .

Case Study: Anticancer Efficacy

In a study evaluating the antiproliferative activity of thiadiazole derivatives:

- Cell Lines Tested : A549, T47D, HT-29

- Method : MTT assay

- Results : Significant inhibition of cell viability was observed with IC50 values ranging from 5 to 15 μM across different cell lines .

Other Pharmacological Activities

The compound's pharmacological profile extends beyond antimicrobial and anticancer activities. It has been associated with:

Q & A

Q. What are the recommended synthetic pathways for preparing N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide?

Methodological Answer: The synthesis of thiadiazole derivatives typically involves cyclization reactions using reagents like POCl₃ under reflux conditions. For example, thiosemicarbazide precursors can be reacted with carboxylic acid derivatives in the presence of POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product . Alternatively, nucleophilic substitution reactions can be employed: potassium carbonate in dry acetone facilitates thioether bond formation between thiol-containing intermediates (e.g., 5-aryl-1,3,4-oxadiazole-2-thiol) and alkyl/aryl halides under reflux . Purification often involves recrystallization from ethanol or DMSO/water mixtures.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.05 . Complement with spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent integration (e.g., dimethylsulfamoyl protons at ~2.7 ppm).

- FT-IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches.

- HR-MS : Match molecular ion peaks with theoretical m/z values (e.g., [M+H]⁺).

Q. What experimental strategies are effective for assessing solubility and formulation compatibility?

Methodological Answer: Use the shake-flask method: Saturate buffers (pH 1–7.4) with the compound, agitate for 24 hours at 25°C, and quantify solubility via HPLC-UV . For formulation studies, screen co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80) using phase diagrams. Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., kinases, enzymes). Parameterize the ligand with Gaussian09 at the B3LYP/6-31G(d) level to generate optimized geometries and electrostatic potentials . Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability via root-mean-square deviation (RMSD) and free energy calculations (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate assays : Use standardized protocols (e.g., MTT for cytotoxicity, IC₅₀ determination) across multiple cell lines .

- Control variables : Test under identical conditions (pH, temperature, solvent concentration).

- Multi-omics integration : Correlate activity with transcriptomic/proteomic profiles to identify off-target effects .

- Theoretical alignment : Reconcile discrepancies by linking results to mechanistic hypotheses (e.g., redox activity of the thiadiazole core) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified sulfamoyl (e.g., N-methyl vs. N-ethyl) or thioether groups (e.g., benzyl vs. phenethyl).

- In vitro profiling : Compare IC₅₀ values against target enzymes (e.g., carbonic anhydrase) and off-target panels .

- QSAR modeling : Use MOE or RDKit to derive predictive models based on electronic (HOMO/LUMO) and steric descriptors (molar refractivity) .

Q. What advanced techniques characterize metabolic stability and degradation pathways?

Methodological Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat), NADPH regeneration systems, and analyze metabolites via LC-MS/MS.

- Forced degradation : Expose to oxidative (H₂O₂), hydrolytic (HCl/NaOH), and photolytic (ICH Q1B) conditions .

- Isotope labeling : Use ¹⁴C-labeled compound to track degradation intermediates in vivo.

Q. How can high-throughput crystallography aid in polymorph screening?

Methodological Answer: Employ robotic crystallization (e.g., Gryphon LCP) with 96-well plates using diverse solvent combinations (ethanol, acetonitrile, ethyl acetate). Analyze diffraction patterns (Synchrotron radiation, λ = 0.9 Å) and refine polymorph structures with SHELXL . Compare lattice energies (DSC/TGA) to identify the most thermodynamically stable form.

Future Directions & Methodological Innovations

Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer: Implement generative adversarial networks (GANs) to propose novel analogs with optimized LogP and solubility. Train models on ChEMBL data using molecular fingerprints (ECFP6) and ADMET endpoints . Validate synthetic feasibility with retrosynthesis tools (e.g., ASKCOS) and prioritize candidates for in vivo testing.

Q. What role do multi-scale simulations play in understanding membrane permeability?

Methodological Answer: Combine coarse-grained MD (MARTINI forcefield) to simulate lipid bilayer interactions with umbrella sampling to calculate free energy barriers. Correlate results with experimental PAMPA assays to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.